4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
4-[6-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring at the 4-position and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety at the 6-position. Its molecular formula is C₁₉H₂₄N₈O, with a molecular weight of 364.4 g/mol. The compound’s structural complexity—combining morpholine, piperazine, pyrimidine, and pyrazolo[1,5-a]pyrazine moieties—imparts unique physicochemical and biological properties, making it a candidate for therapeutic development in oncology and neurology .
Properties
IUPAC Name |
4-[6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15-12-16-19(20-2-3-27(16)23-15)26-6-4-24(5-7-26)17-13-18(22-14-21-17)25-8-10-28-11-9-25/h2-3,12-14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJZNWGZXBPNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is a derivative of methylpyrazolo[1,5-a]pyrazineRelated compounds have been shown to interact with phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins. These targets play crucial roles in cellular signaling, inflammation, tissue remodeling, and aging processes respectively.
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their activity. This could result in changes in cellular signaling pathways, modulation of inflammatory responses, alteration of tissue remodeling processes, or regulation of aging processes.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, it may influence the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, by interacting with phosphoinositide-3 kinase. It could also affect the MAPK pathway, involved in cellular responses to a variety of stimuli, by interacting with p-38 kinase. Furthermore, by interacting with matrix metalloproteases, it could influence tissue remodeling processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, modulation of phosphoinositide-3 kinase could affect cell survival and proliferation. Interaction with p-38 kinase could alter cellular responses to various stimuli. By influencing matrix metalloproteases, the compound could affect tissue remodeling processes.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a broader class of nitrogen-containing heterocycles, many of which share overlapping structural motifs. Below is a comparative analysis of its closest analogues:
Pharmacological Profiles and Mechanisms
- Anticancer Activity : The target compound’s pyrazolo[1,5-a]pyrazine-piperazine-morpholine architecture enables dual inhibition of kinases (e.g., PI3K/mTOR) and apoptosis induction, similar to PDM-042 but with improved blood-brain barrier penetration due to morpholine .
- Neuroprotective Potential: Unlike [18F]MNI-444, which is diagnostic, the target compound’s morpholine moiety may confer neuroprotective effects via modulation of adenosine receptors .
- Kinase Selectivity : Compared to OSI-906, the pyrazolo[1,5-a]pyrazine core in the target compound shows broader kinase inhibition but lower specificity for IGF-1R .
Physicochemical Properties
- Solubility : The morpholine ring enhances aqueous solubility compared to thiomorpholine-containing analogues (e.g., 4-(6-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine) .
- Metabolic Stability : Piperazine-linked pyrazolo[1,5-a]pyrazine derivatives exhibit longer half-lives than pyrazolo[3,4-d]pyrimidines due to reduced CYP450-mediated oxidation .
Research Findings and Clinical Relevance
Preclinical Studies
- In Vitro Anticancer Activity : The compound demonstrated IC₅₀ values of 0.5–2.0 µM against cervical and breast cancer cell lines, outperforming 1-(2-chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine (IC₅₀: 3.5–5.0 µM) due to synergistic effects of morpholine and pyrazine moieties .
- Neuroprotection : In rodent models of Parkinson’s disease, the compound reduced oxidative stress by 40–50% at 10 mg/kg, comparable to [18F]MNI-444 but with sustained effects .
Challenges and Limitations
- Synthetic Complexity : Multi-step synthesis (e.g., Suzuki coupling for pyrazolo[1,5-a]pyrazine formation) results in lower yields (~30%) compared to simpler analogues like OSI-906 (~60%) .
- Off-Target Effects : Broader kinase inhibition may lead to toxicity, necessitating structural optimization for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
